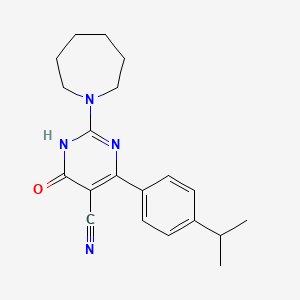![molecular formula C14H15ClN2O3S B6117991 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a chlorophenyl group, and an isoxazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its density, boiling point, vapor pressure, and other properties .Mecanismo De Acción
The mechanism of action of CPI-1189 is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine and serotonin. CPI-1189 has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its antipsychotic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In animal studies, CPI-1189 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CPI-1189 has also been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons. In addition, CPI-1189 has been shown to have sedative effects, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI-1189 has several advantages for lab experiments, including its high purity and stability. However, CPI-1189 is relatively expensive compared to other chemical compounds, which may limit its use in some experiments. In addition, CPI-1189 has not been extensively studied in humans, which may limit its potential applications in medicine.
Direcciones Futuras
There are several future directions for the study of CPI-1189. In medicine, further studies are needed to determine the efficacy and safety of CPI-1189 in the treatment of schizophrenia and other inflammatory disorders. In agriculture, further studies are needed to determine the effectiveness of CPI-1189 as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore the potential applications of CPI-1189 in organic electronic devices.
Métodos De Síntesis
CPI-1189 can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting compound with 3-methylisoxazole. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylisoxazole, followed by the reaction of the resulting compound with 2-pyrrolidinone. Both methods have been used successfully to synthesize CPI-1189 with high yields and purity.
Aplicaciones Científicas De Investigación
CPI-1189 has been extensively studied for its potential applications in various fields. In medicine, CPI-1189 has been shown to have antipsychotic and anti-inflammatory effects, making it a potential candidate for the treatment of schizophrenia and other inflammatory disorders. In agriculture, CPI-1189 has been shown to have herbicidal properties, making it a potential candidate for weed control. In materials science, CPI-1189 has been shown to have potential applications in the fabrication of organic electronic devices.
Safety and Hazards
Propiedades
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-9-14(20-16-10)13-3-2-8-17(13)21(18,19)12-6-4-11(15)5-7-12/h4-7,9,13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNQBIMIQBTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6117915.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117922.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)

![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)
